molecular formula C24H23NO B608268 (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone CAS No. 155471-09-3

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

Cat. No.: B608268
CAS No.: 155471-09-3
M. Wt: 341.4 g/mol
InChI Key: QKXRHYJSCZFHEK-UHFFFAOYSA-N
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Description

JWH 016, formally known as (1-butyl-2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone, is a synthetic cannabinoid. It is part of a class of compounds that mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. JWH 016 is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

The synthesis of JWH 016 involves the reaction of 1-naphthoyl chloride with 1-butyl-2-methylindole in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or chromatography to achieve a high level of purity .

Chemical Reactions Analysis

JWH 016 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.

    Substitution: JWH 016 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

JWH 016 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

JWH 016 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH 016 activates intracellular signaling pathways that lead to its psychoactive and physiological effects .

Comparison with Similar Compounds

JWH 016 is similar to other synthetic cannabinoids such as JWH 018 and JWH 073. it possesses unique structural features that differentiate it from these compounds. For instance, JWH 016 has a 2-methylated indole ring and a shorter methylene chain compared to JWH 018. These structural differences result in variations in their binding affinities and pharmacological effects .

Similar Compounds

  • JWH 018
  • JWH 073
  • JWH 019
  • JWH 122
  • JWH 210

These compounds share a common core structure but differ in their side chains and functional groups, leading to distinct pharmacological profiles .

Properties

IUPAC Name

(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRHYJSCZFHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016346
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-09-3
Record name JWH 016
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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